2,3-Difluoro-4-piperidinophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives like DPPB is a topic of ongoing research. Protodeboronation of pinacol boronic esters is a method that has been explored . The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade .Scientific Research Applications
Liquid Crystal and Ferroelectric Systems
- Synthesis of Terphenyls and Biphenyl Systems: The coupling of arylboronic acids with aryl halides, including 2,3-difluoroarylboronic acids, has been used to synthesize dialkyl- and alkoxyalkyl-1,1′:4′,1″-terphenyls and their biphenyl counterparts. These compounds exhibit low-melting liquid crystal phases and are suitable for use in ferroelectric systems (Gray, Hird, Lacey, & Toyne, 1989).
- Ferroelectric Host Materials: Similar 2,3-difluoro-substituted biphenyls have been developed as host materials for ferroelectric liquid crystal mixtures, displaying high phase stability and suitability for low birefringence applications (Hird, Toyne, & Gray, 1994).
Organic Synthesis and Catalysis
- Synthesis of Piperidine Derivatives: 2,3-Difluoroarylboronic acids have been used in the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, important intermediates in agrochemical and pharmaceutical chemistry (Surmont et al., 2009).
- Catalytic Asymmetric Addition: These compounds have been employed in catalytic asymmetric conjugate addition reactions, producing biologically significant 2-aryl-4-piperidones with high yields and enantioselectivities (Xu, Zhang, Zhang, & Shi, 2010).
Nanoparticle Synthesis and Application
- Nanomagnetic Reusable Catalysts: Piperidine-4-carboxylic acid derivatives, like 2,3-difluoroarylboronic acids, have been used to functionalize Fe3O4 nanoparticles. These serve as novel catalysts in organic synthesis, showing high efficiency and reusability (Ghorbani‐Choghamarani & Azadi, 2015).
Optical and Sensing Materials
- Phosphorescence Tuning: Difluoroboron β-diketonates, related to 2,3-difluoroarylboronic acids, have been utilized in optical oxygen sensors, with their spectral features and phosphorescence properties being tailored for specific applications (Liu et al., 2018).
Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are often used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, boronic acids act as nucleophilic organic groups. They are transferred from boron to a transition metal, such as palladium . This process, known as transmetalation, forms new carbon-carbon bonds .
Result of Action
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Properties
IUPAC Name |
(2,3-difluoro-4-piperidin-1-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO2/c13-10-8(12(16)17)4-5-9(11(10)14)15-6-2-1-3-7-15/h4-5,16-17H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHZOHDPQCQVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)N2CCCCC2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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